Furan, 2-(2-azulenyl)-
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Overview
Description
Furan, 2-(2-azulenyl)-: is a compound that combines the structural features of furan and azulene. Furan is a five-membered aromatic ring containing one oxygen atom, while azulene is a bicyclic aromatic hydrocarbon known for its deep blue color. The fusion of these two structures results in a compound with unique chemical and physical properties, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Furan, 2-(2-azulenyl)- typically involves the reaction of azulene derivatives with furan derivatives. One common method is the cycloaddition reaction of 2H-cyclohepta[b]furan-2-ones with olefins, active methylenes, enamines, and silyl enol ethers . This reaction is often carried out under mild conditions, using catalysts such as Lewis acids to facilitate the process.
Industrial Production Methods: While specific industrial production methods for Furan, 2-(2-azulenyl)- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: Furan, 2-(2-azulenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common, especially at the 1- and 3-positions of the azulene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Electrophiles such as halogens, nitrating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
Chemistry: Furan, 2-(2-azulenyl)- is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, derivatives of Furan, 2-(2-azulenyl)- have been studied for their potential as bioactive molecules. These compounds can interact with various biological targets, making them candidates for drug development .
Medicine: The compound’s derivatives have shown promise in medicinal chemistry, particularly in the development of anti-inflammatory and anti-cancer agents .
Industry: In the industrial sector, Furan, 2-(2-azulenyl)- and its derivatives are used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of Furan, 2-(2-azulenyl)- involves its interaction with molecular targets through various pathways. The compound’s aromatic structure allows it to participate in π-π interactions with other aromatic systems, which can influence its binding to biological targets. Additionally, the presence of the furan ring can facilitate hydrogen bonding and other non-covalent interactions, enhancing its activity in biological systems .
Comparison with Similar Compounds
2-(Azulen-2-yl)benzo[b]furan: This compound shares structural similarities with Furan, 2-(2-azulenyl)- but has a benzo[b]furan moiety instead of a simple furan ring.
2,5-Furandicarboxylic acid: Another furan derivative, known for its applications in the production of bio-based polymers.
Uniqueness: Furan, 2-(2-azulenyl)- is unique due to the combination of the furan and azulene rings, which imparts distinct chemical and physical properties.
Properties
CAS No. |
654075-85-1 |
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Molecular Formula |
C14H10O |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-azulen-2-ylfuran |
InChI |
InChI=1S/C14H10O/c1-2-5-11-9-13(10-12(11)6-3-1)14-7-4-8-15-14/h1-10H |
InChI Key |
ONKCQYAVQFCWDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=C2C=C1)C3=CC=CO3 |
Origin of Product |
United States |
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